Cornexistin
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Overview
Description
It is characterized by its unique structure, which includes an ethylidene group at position 9, hydroxy groups at positions 5 and 8, a propyl group at position 4, and an oxo group at position 6 . This compound has garnered interest due to its various applications in scientific research and industry.
Preparation Methods
The synthesis of Cornexistin involves several steps, typically starting with the formation of the core cyclononane structure. Industrial production methods often involve the fermentation of specific microorganisms, such as Streptomyces hygroscopicus, which naturally produce this compound .
Chemical Reactions Analysis
Cornexistin undergoes various chemical reactions, including:
Oxidation: The hydroxy groups at positions 5 and 8 can be oxidized to form corresponding ketones.
Reduction: The oxo group at position 6 can be reduced to form a secondary alcohol.
Substitution: The ethylidene group at position 9 can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cornexistin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of cyclic dicarboxylic anhydrides.
Biology: It serves as a tool to investigate the metabolic pathways of microorganisms that produce it.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cornexistin involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits key enzymes involved in plant growth, leading to the destruction of plant pests . The exact molecular targets and pathways are still under investigation, but it is known to interfere with the normal metabolic processes of plants.
Comparison with Similar Compounds
Cornexistin can be compared with other similar compounds such as:
Hydantocidin: Another herbicidal compound with a different structure but similar herbicidal activity.
Bialaphos: A herbicide with a different mode of action but comparable effectiveness.
Glyphosate: A widely used herbicide with a different chemical structure and mode of action.
The uniqueness of this compound lies in its specific structure and selective herbicidal activity, which makes it a valuable compound for targeted weed control.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool for studying various chemical and biological processes
Properties
Molecular Formula |
C16H20O6 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1 |
InChI Key |
ILMHTGUGRLGMCR-LRIVTRFWSA-N |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Isomeric SMILES |
CCC[C@H]1[C@@H](C(=O)C[C@@H](/C(=C\C)/CC2=C1C(=O)OC2=O)O)O |
Canonical SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Synonyms |
cornexistin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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